molecular formula C21H26N6O3S B11269333 2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11269333
M. Wt: 442.5 g/mol
InChI Key: SVNLEOFIDRYLGJ-UHFFFAOYSA-N
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Description

2-[2-(4-Ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazolo[4,5-d]pyrimidine core with an ethylpiperazine and a methoxy-methylphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo[4,5-d]pyrimidine ring.

    Introduction of the Ethylpiperazine Group: The ethylpiperazine moiety is introduced through nucleophilic substitution reactions, often using ethylpiperazine and suitable leaving groups.

    Attachment of the Methoxy-Methylphenyl Group: This step involves the coupling of the methoxy-methylphenyl group to the thiazolo[4,5-d]pyrimidine core, typically through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazolo[4,5-d]pyrimidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolo[4,5-d]pyrimidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(4-Ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: It is used as a building block in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby reducing inflammation and cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
  • 2-(4-Methylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Uniqueness

The unique combination of the thiazolo[4,5-d]pyrimidine core with the ethylpiperazine and methoxy-methylphenyl groups distinguishes this compound from its analogs. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H26N6O3S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C21H26N6O3S/c1-4-25-7-9-26(10-8-25)21-24-19-18(31-21)20(29)27(13-22-19)12-17(28)23-15-11-14(2)5-6-16(15)30-3/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,23,28)

InChI Key

SVNLEOFIDRYLGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C)OC

Origin of Product

United States

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